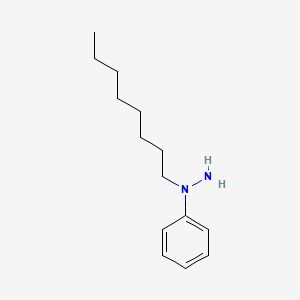

1-Octyl-1-phenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79786-62-2 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1-octyl-1-phenylhydrazine |

InChI |

InChI=1S/C14H24N2/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13,15H2,1H3 |

InChI Key |

FQWVORFYHOLMHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Octyl 1 Phenylhydrazine and Analogous N Alkyl N Phenylhydrazines

Direct N-Alkylation Strategies for Hydrazines

Direct N-alkylation represents the most straightforward approach to synthesizing this compound. This method involves the reaction of a phenylhydrazine (B124118) derivative with an appropriate alkylating agent.

A common and effective strategy for the N-alkylation of phenylhydrazine involves an initial deprotonation step. The use of a strong base generates a more nucleophilic hydrazide anion, which can then readily react with an alkyl halide.

For instance, phenylhydrazine can be deprotonated using sodium amide in a suitable solvent like tetrahydrofuran (B95107). google.com The resulting sodium phenylhydrazide is a potent nucleophile. google.com This intermediate can then be treated with an alkylating agent to yield the desired N-alkyl-N-phenylhydrazine. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions. google.com The initial deprotonation is crucial as it significantly enhances the nucleophilicity of the hydrazine nitrogen, facilitating the subsequent alkylation.

The choice of base and solvent system is critical for the success of this reaction. Strong bases like sodium amide are effective in generating the hydrazide anion. google.com The reaction's progress can often be monitored by observing physical changes, such as the evolution of ammonia (B1221849) gas during the deprotonation step. google.com

The choice of the alkylating agent is a key determinant of the final product. For the synthesis of this compound, n-octyl bromide is a suitable alkylating agent. google.com The reactivity of the alkylating agent can influence the reaction conditions required. For example, due to the somewhat lower reactivity of n-octyl bromide compared to other alkyl halides like methyl iodide, the alkylation of sodium phenylhydrazide may require slightly elevated temperatures (e.g., 20-25°C) and longer reaction times (e.g., 5 hours) to achieve a high yield. google.com

The reaction rate generally follows the order of leaving group ability: iodide > bromide > chloride. d-nb.info Therefore, while n-octyl bromide is effective, n-octyl iodide would be expected to react more rapidly. The optimization of reaction parameters such as temperature and reaction time is essential to maximize the yield and purity of the desired product. For example, a reaction using n-butyl chloride, a less reactive alkylating agent, required heating to 40-45°C for 5 hours to achieve a good yield. google.com

| Alkylating Agent | Temperature | Reaction Time | Yield |

| n-octyl bromide | 20-25°C | 5 hours | 88% |

| n-butyl chloride | 40-45°C | 5 hours | 88% |

| methyl iodide | 10-14°C | ~2.5 hours | Not specified |

Multi-Step Convergent Synthesis of Substituted Phenylhydrazine Scaffolds

An alternative to direct alkylation is a multi-step convergent synthesis, which is particularly useful for preparing more complex or specifically substituted phenylhydrazine derivatives. google.com This approach involves the synthesis of substituted anilines, followed by diazotization and subsequent reduction to the corresponding phenylhydrazine. google.comguidechem.com

This method offers greater flexibility in introducing various substituents onto the phenyl ring. The general process involves:

Synthesis of a substituted aniline (B41778): This can be achieved through various aromatic substitution reactions.

Diazotization: The substituted aniline is treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. google.comguidechem.com

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine. google.comguidechem.com Common reducing agents include tin(II) chloride or sodium sulfite. google.comorgsyn.org

While this method is versatile, it can suffer from drawbacks such as lower yields and the generation of byproducts, especially when dealing with anilines containing hydrophobic substituents which can be difficult to handle in the required aqueous media. google.com

A different multi-step approach involves the protection of one of the nitrogen atoms of phenylhydrazine, followed by alkylation and then deprotection. For example, phenylhydrazine can be reacted with Boc-anhydride (di-tert-butyl carbonate) to form a Boc-protected intermediate. d-nb.info This allows for selective alkylation on the unprotected nitrogen. The formation of a dianion using a strong base like n-butyllithium allows for sequential alkylation with two different alkylating agents. d-nb.info

Industrial and Laboratory Scale Synthesis Approaches

The scalability of a synthetic method is a critical consideration, with different challenges and priorities at the laboratory and industrial levels.

Laboratory Scale: At the laboratory scale, the focus is often on versatility, ease of execution, and achieving a high purity product for research and development purposes. The direct deprotonation-alkylation method is well-suited for laboratory synthesis of compounds like this compound. google.com The use of standard laboratory glassware and reagents makes this a convenient and accessible method. Purification is typically achieved through techniques like distillation or chromatography. google.com

Industrial Scale: On an industrial scale, the primary concerns shift to cost-effectiveness, safety, efficiency, and waste minimization. researchgate.net While the direct alkylation method can be scaled up, the use of strong bases like sodium amide may present safety and handling challenges. google.com The multi-step synthesis starting from anilines might be more amenable to large-scale production, despite its complexity, as the individual steps (diazotization, reduction) are common industrial processes. google.comguidechem.com

The transition from lab to industrial scale requires careful consideration of factors such as heat transfer, mixing, and the handling of large quantities of chemicals. researchgate.net For example, a process that is straightforward on a small scale might require specialized reactors and control systems to manage the reaction exotherm on a large scale. researchgate.net Furthermore, the recovery and recycling of solvents and reagents become economically and environmentally crucial at an industrial level. researchgate.net

| Scale | Key Considerations | Preferred Methods (Example) |

| Laboratory | Versatility, purity, ease of execution | Direct deprotonation-alkylation |

| Industrial | Cost, safety, efficiency, waste minimization | Multi-step synthesis from anilines, optimized direct alkylation |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the phenyl group and the octyl chain. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the octyl chain would exhibit signals in the upfield region, with the methylene (B1212753) group attached to the nitrogen atom appearing as a triplet, and the other methylene groups as a complex multiplet, and the terminal methyl group as a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the aromatic carbons would be observed in the downfield region (around δ 110-150 ppm). The carbons of the octyl chain would resonate in the upfield region (around δ 10-60 ppm).

Advanced Multi-dimensional NMR Techniques (If applicable to the compound class)

Advanced NMR techniques such as COSY, HSQC, and HMBC could be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule.

Infrared (IR) Vibrational Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the phenyl ring.

Mass Spectrometric Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide the accurate mass of the molecular ion of this compound, which would confirm its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information.

Without access to published experimental data for this compound, the tables for spectroscopic data cannot be populated with scientifically validated information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. libretexts.org

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to proceed through several key pathways based on the known fragmentation behavior of similar alkylphenylhydrazines. miamioh.edumdpi.com

One of the primary fragmentation routes involves the cleavage of the N-N bond, a common pathway for hydrazine derivatives. This would result in the formation of a phenylamino (B1219803) radical cation and an octyl radical, or a phenylaminyl radical and an octyl cation.

Another significant fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. In the case of this compound, this would involve the cleavage of the C-C bond in the octyl group, leading to the loss of alkyl fragments. The most prominent α-cleavage is expected to result in the loss of a heptyl radical (C7H15), leading to a stable ion.

β-cleavage, involving the breaking of the bond further down the alkyl chain, can also occur, leading to a variety of smaller fragment ions. Additionally, rearrangement reactions, such as a McLafferty rearrangement, might be possible if the structural conditions are met, involving the transfer of a gamma-hydrogen from the octyl chain to the phenylhydrazine moiety, followed by the elimination of a neutral alkene molecule.

Table 1: Hypothetical Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 220 | [C₁₄H₂₄N₂]⁺ | Molecular Ion (M⁺) |

| 119 | [C₆H₅NHCH₂]⁺ | α-cleavage (loss of C₇H₁₅ radical) |

| 105 | [C₆H₅N₂]⁺ | Cleavage of the N-octyl bond |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-N bond and H-rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of phenylmethyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from the ground state to an excited state. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the presence of chromophores. msu.eduupi.edu

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the phenylhydrazine moiety. Phenylhydrazine itself exhibits characteristic absorption bands. nist.gov The presence of the octyl group, an alkyl substituent, is not expected to significantly shift the main absorption bands, as it is not a chromophore. However, it may cause a slight bathochromic (red) shift or hyperchromic (increased absorbance) effect.

The spectrum of phenylhydrazine derivatives typically shows two main absorption bands. icm.edu.plwiley.com The first, more intense band, usually appears in the shorter wavelength UV region and is attributed to a π → π* transition within the benzene (B151609) ring. The second, weaker band, is observed at longer wavelengths and is assigned to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms.

Based on data from similar phenylhydrazine compounds, the expected UV-Vis absorption data for this compound dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727) is presented in the table below.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~240 - 250 nm | High | π → π |

| ~280 - 290 nm | Low | n → π |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive description of its solid-state structure, including unit cell parameters, space group, and precise intramolecular dimensions, cannot be provided at this time.

However, if a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable information. The analysis would reveal the three-dimensional packing of the molecules in the crystal lattice, stabilized by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds involving the N-H group. The conformation of the flexible octyl chain in the solid state would also be determined, showing whether it adopts an extended or a folded conformation. Furthermore, the precise geometry of the phenylhydrazine moiety, including the planarity of the phenyl ring and the pyramidalization at the nitrogen atoms, would be elucidated.

A hypothetical table of crystallographic data that would be obtained from such an analysis is presented below to illustrate the type of information yielded by this technique.

Table 3: Hypothetical X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per unit cell) | 4 |

Phenylhydrazine Derivatives As Key Structural Motifs in Organic Synthesis

Phenylhydrazine (B124118) and its derivatives are foundational reagents in the toolkit of synthetic organic chemists. Their ability to readily react with carbonyl compounds to form stable phenylhydrazones is a classic method for the identification and purification of aldehydes and ketones. acs.orgchemicalbook.com These hydrazones are not just simple derivatives; they are crucial intermediates in a variety of powerful synthetic transformations.

The most prominent of these is the Fischer indole (B1671886) synthesis, a robust and versatile method for constructing the indole ring system. wikipedia.orgbyjus.com This reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid, which triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole structure. wikipedia.org The scope of this reaction is vast, allowing for the synthesis of a wide array of substituted indoles, which are key components in many antimigraine drugs of the triptan class. wikipedia.org

The utility of phenylhydrazine derivatives extends beyond indole synthesis. They are precursors for the synthesis of other heterocyclic compounds such as pyrazoles, indazoles, and quinazolines, which are also prevalent in medicinal chemistry. orgsyn.org The nitrogen-nitrogen bond in the hydrazine (B178648) moiety can be strategically cleaved or incorporated into ring systems, making these compounds versatile synthetic intermediates. rsc.org The substitution on the nitrogen atoms, such as in N-alkyl-N-arylhydrazines, can significantly influence the outcome of these reactions, allowing for the synthesis of more complex and functionally diverse molecules. acs.orgrsc.org For instance, terminally alkylated hydrazines have been shown to provide indole products in higher yields and at faster rates in the Fischer indole synthesis compared to their unalkylated counterparts. acs.org

Research Significance and Academic Focus on 1 Octyl 1 Phenylhydrazine

While the broader class of N-alkyl-N-arylhydrazines has been a subject of considerable study, specific academic focus on 1-octyl-1-phenylhydrazine is limited in publicly available research. Its significance is primarily understood through its context within this class of compounds and its potential applications in synthesis.

The synthesis of this compound has been described, for example, in a patent where sodium phenylhydrazine (B124118) is alkylated with n-octyl bromide. google.com

Table 1: Synthesis of this compound

| Reactants | Alkylating Agent | Conditions | Product | Boiling Point | Yield |

|---|

Data sourced from a patent describing the preparation of 1-alkyl-1-phenyl hydrazines. google.com

The primary research interest in a molecule like this compound would lie in its utility as a synthetic building block. The presence of the long, lipophilic octyl chain could be exploited to synthesize indole (B1671886) derivatives with increased solubility in nonpolar environments, a desirable property for certain pharmaceutical applications. For example, in a Fischer indole synthesis, reacting this compound with a ketone or aldehyde would lead to an N-octyl substituted indole.

While detailed spectroscopic and reactivity data for this compound are not widely published, its properties can be inferred from similar, more extensively studied compounds like 1-methyl-1-phenylhydrazine. nist.govsigmaaldrich.comsigmaaldrich.comchemicalbook.com It is expected to behave as a typical N-alkyl-N-arylhydrazine, participating in reactions such as the formation of hydrazones and subsequent cyclizations. The long alkyl chain is unlikely to interfere with the fundamental reactivity of the hydrazine (B178648) group but would influence the physical properties of the molecule and its derivatives.

A Comprehensive Overview of Synthetic Routes to this compound

The synthesis of N-substituted hydrazines, particularly asymmetrically substituted derivatives like this compound, is a focal point in organic chemistry due to their utility as precursors and intermediates in the production of a variety of valuable compounds. These methodologies can be broadly categorized into direct alkylation strategies and multi-step convergent syntheses, each with distinct advantages and applications in both laboratory and industrial settings.

Chemical Transformations and Reactivity Profiles of 1 Octyl 1 Phenylhydrazine

Condensation Reactions with Carbonyl Functionalities

1-Octyl-1-phenylhydrazine, as a derivative of hydrazine (B178648), readily participates in condensation reactions with various carbonyl compounds, including aldehydes and ketones. researchgate.netresearchgate.net This reactivity is primarily centered around the nucleophilic nitrogen atom of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. These reactions are typically catalyzed by acid and result in the formation of a carbon-nitrogen double bond, with the elimination of a water molecule. researchgate.netresearchgate.net The reaction conditions, such as temperature and pH, can significantly influence the reaction rate and the stability of the resulting products. numberanalytics.com

The condensation of this compound with aldehydes or ketones leads to the formation of the corresponding 1-octyl-1-phenylhydrazones. rsc.org This reaction is a fundamental transformation in organic chemistry and serves as a crucial step in various synthetic pathways. byjus.com The general mechanism involves the initial nucleophilic addition of the hydrazine to the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acidic conditions, yields the stable phenylhydrazone product. youtube.com The presence of the octyl group on one of the nitrogen atoms can influence the reactivity and properties of the resulting hydrazone.

A typical procedure for the synthesis of phenylhydrazones involves refluxing equimolar amounts of the phenylhydrazine (B124118) derivative and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or toluene, often with a catalytic amount of glacial acetic acid. researchgate.netrsc.org The product often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net

Table 1: Examples of Phenylhydrazone Synthesis from Phenylhydrazine Derivatives

| Carbonyl Compound | Phenylhydrazine Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Acetophenone | Phenylhydrazine | Glacial acetic acid, water | Acetophenone phenylhydrazone | rsc.org |

| Methyl ethyl ketone | Phenylhydrazine | Toluene, glacial acetic acid, reflux | Butanone phenylhydrazone | rsc.org |

This table illustrates the general conditions for phenylhydrazone formation. Specific conditions for this compound may vary.

Phenylhydrazones, including those derived from this compound, are a class of Schiff bases. iiste.orgchemrxiv.org These compounds are characterized by the C=N-N moiety and have garnered significant interest due to their ability to act as ligands, forming stable complexes with various metal ions. iiste.orgresearchgate.net The synthesis of these Schiff base ligands follows the same condensation principle as described for phenylhydrazone formation. iiste.org Equimolar amounts of this compound and a suitable aldehyde or ketone are reacted, typically under reflux in an alcoholic solvent with an acid catalyst like glacial acetic acid. iiste.org

The resulting Schiff base ligands can coordinate to metal ions through the nitrogen atoms, and potentially other donor atoms present in the molecule, to form metal complexes. iiste.orgresearchgate.net The synthesis of these complexes is generally achieved by reacting the prepared Schiff base ligand with a metal salt in a suitable solvent. iiste.org The properties and applications of these metal complexes are an active area of research. chemrxiv.org

Table 2: General Synthesis of Schiff Base Metal Complexes

| Ligand | Metal Salt | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine-based Schiff base | Copper(II) acetate (B1210297) monohydrate | Ethanol, reflux | Cu(II)-Schiff base complex | iiste.org |

This table provides a general overview of Schiff base complexation. The specific ligand would be a derivative of this compound.

Cyclization Reactions in Heterocyclic Compound Synthesis

Cyclization reactions are fundamental in organic chemistry for the synthesis of ring structures, including a wide array of heterocyclic compounds. numberanalytics.comnumberanalytics.com this compound serves as a valuable precursor in several such cyclization reactions, leading to the formation of important heterocyclic systems. researchgate.netecust.edu.cnnih.govresearchgate.net

The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles, which are important structural motifs in many natural products and pharmaceuticals. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govwikipedia.org In this context, this compound can be reacted with an appropriate aldehyde or ketone to first form the corresponding 1-octyl-1-phenylhydrazone. wikipedia.org This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid, undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a substituted indole. nih.govwikipedia.org The N-octyl group would ultimately be attached to the indole nitrogen. The reaction mechanism is well-established and involves the isomerization of the phenylhydrazone to an enamine, which then undergoes the key rearrangement step. nih.govwikipedia.org

Table 3: Key Steps in the Fischer Indole Synthesis

| Step | Description | Catalyst | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Formation of Phenylhydrazone | Acid | Phenylhydrazone | byjus.comwikipedia.org |

| 2 | Isomerization to Enehydrazine | Acid | Enehydrazine | nih.govwikipedia.org |

| 3 | byjus.combyjus.com-Sigmatropic Rearrangement | Acid | Diimine | wikipedia.org |

This compound can serve as a precursor for the synthesis of pyrazole (B372694) and pyrazoline derivatives. researchgate.netnih.govresearchgate.net Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, while pyrazolines are their partially saturated analogues. researchgate.netresearchgate.net A common method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netdergipark.org.tr For instance, reacting this compound with a 1,3-diketone would lead to the formation of a substituted pyrazole.

Pyrazolines can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds (chalcones). dergipark.org.tr The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration. dergipark.org.tr The resulting pyrazolines can sometimes be oxidized to the corresponding pyrazoles. researchgate.net

While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of substituted hydrazines suggests its potential use in forming five-membered heterocycles like triazolidinediones and urazoles. For example, the reaction of a hydrazine with an isocyanate can lead to a semicarbazide (B1199961) intermediate, which can then undergo cyclization. The thermal cyclization of related intermediates can afford 1,2,4-triazolidinediones. google.com Urazoles, which are tautomers of 1,2,4-triazolidine-3,5-diones, are also accessible through cyclization reactions involving hydrazine derivatives.

Oxidation-Reduction Chemistry and Electron Transfer Mechanisms

The oxidation-reduction chemistry of this compound, while not extensively documented for this specific molecule, can be inferred from the well-studied behavior of its parent compound, phenylhydrazine. Phenylhydrazines are susceptible to oxidation, a process that can involve the transfer of electrons to generate various reactive intermediates. The presence of the octyl group, an electron-donating alkyl chain, may influence the electron density at the hydrazine moiety, but the fundamental oxidation pathways are expected to be similar to those of phenylhydrazine.

The oxidation of phenylhydrazine can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. For instance, oxidation with lead tetra-acetate can lead to the formation of a benzenediazonium (B1195382) ion at low temperatures. rsc.org At room temperature, the reaction can yield products like benzene (B151609), azobenzene, and biphenyl, which suggests the formation of phenyldi-imide followed by its homolytic or heterolytic breakdown. rsc.org

In biological systems and in the presence of certain metal ions, phenylhydrazine's redox chemistry is particularly notable. It is known to engage in oxidation reactions with biomolecules like oxyhemoglobin and cytochrome P-450, leading to the generation of destructive free radicals. who.int The initial step of its reaction with oxyhemoglobin is likely a two-electron transfer from the phenylhydrazine to the oxyhemoglobin molecule. nih.gov Similarly, metal ions such as Cu(II) can oxidize phenylhydrazine, a process that generates a phenyl radical capable of reacting with other molecules. who.intchemrxiv.org This reactivity highlights the role of phenylhydrazines as electron donors in redox processes.

Table 1: Representative Oxidation Reactions of Phenylhydrazine

| Oxidizing Agent | Key Intermediates/Products | Reaction Context | Reference |

|---|---|---|---|

| Lead tetra-acetate | Benzenediazonium ion, Phenyldi-imide, Benzene, Azobenzene | Organic Synthesis | rsc.org |

| Oxyhemoglobin | Phenyl radicals | Biochemical Reaction | who.intnih.gov |

| Cu(II) | Phenyl radical | Metal-mediated Oxidation | who.intchemrxiv.org |

Regioselective and Chemoselective Reactivity Investigations

The concepts of regioselectivity and chemoselectivity are critical in understanding the reactions of substituted hydrazines like this compound. libretexts.orgnumberanalytics.com Chemoselectivity refers to a reagent's ability to react with one functional group in preference to another, while regioselectivity concerns the preference for reaction at one position over another. libretexts.org For this compound, the two nitrogen atoms of the hydrazine moiety present different nucleophilic characteristics, which is a key factor in its selective reactions.

A primary area where the regioselectivity of phenylhydrazines is extensively studied is in the synthesis of heterocyclic compounds, particularly pyrazoles, through condensation with 1,3-dicarbonyl compounds. conicet.gov.armdpi.com In a non-symmetrical 1,3-dicarbonyl compound, the reaction with a substituted hydrazine like this compound can theoretically produce two different regioisomers. The outcome of such reactions is highly dependent on several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the reaction temperature. conicet.gov.armdpi.com For example, studies on phenylhydrazine reacting with 1,3-diketones have shown that the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can significantly enhance the regioselectivity compared to reactions in ethanol. conicet.gov.ar

Chemoselectivity is also a prominent feature of phenylhydrazine chemistry. For instance, in reactions with molecules containing multiple electrophilic sites, the hydrazine can react selectively. An example is the chemoselective reaction of phenylhydrazine with 2,2-dimethyl-5-(1-hydroxy-3-oxobutylidene)-1,3-dioxane-4,6-dione, which yields 5-pyrazolylacetates as the sole products. clockss.org Another demonstration of chemoselectivity is the copper-mediated radical modification of selenocysteine (B57510) residues in peptides, where phenylhydrazine is used to generate aryl radicals that selectively target the selenium atom. chemrxiv.org

For this compound, the presence of the bulky octyl group on one of the nitrogen atoms (N-1) sterically hinders this position. Consequently, in reactions where the hydrazine acts as a nucleophile, the terminal nitrogen (N-2) is generally the more reactive site. This inherent structural feature is expected to impart a high degree of regioselectivity in many of its chemical transformations, such as in the Fischer indole synthesis or in cyclocondensation reactions. wikipedia.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis with Phenylhydrazines

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Solvent | Fluorinated alcohols (e.g., HFIP) can dramatically increase regioselectivity in favor of one isomer. | Reaction of 1,3-diketones with phenylhydrazine shows higher selectivity in HFIP than in EtOH. | conicet.gov.ar |

| Substituents on Hydrazine | Electron-withdrawing groups on the phenyl ring can alter the nucleophilicity and influence the isomeric ratio. | Reactions with p-nitrophenylhydrazine can yield different isomer ratios compared to phenylhydrazine. | clockss.org |

| Substituents on Dicarbonyl | The electronic and steric nature of substituents on the 1,3-dicarbonyl compound directs the initial nucleophilic attack. | Trifluoromethyl groups on the diketone strongly direct the regiochemical outcome. | conicet.gov.arnih.gov |

| Reaction Conditions | Use of hydrazine hydrochlorides versus free base can reverse the major regioisomer formed. | Phenylhydrazine hydrochloride favors the 1,3-regioisomer, while free phenylhydrazine favors the 1,5-regioisomer. | nih.gov |

Computational Chemistry and Theoretical Studies on 1 Octyl 1 Phenylhydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of molecular systems, providing a balance between accuracy and computational cost. For 1-Octyl-1-phenylhydrazine, DFT calculations can offer a detailed understanding of its fundamental electronic characteristics and predict its spectroscopic behavior.

Electronic Structure Elucidation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. irjweb.com In a molecule like this compound, the HOMO is expected to be localized primarily on the phenylhydrazine (B124118) fragment, particularly on the nitrogen atoms and the phenyl ring, reflecting its electron-donating capacity. The LUMO, conversely, is likely to be distributed over the phenyl ring's anti-bonding π* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. irjweb.comschrodinger.com A smaller gap generally suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties of Substituted Hydrazine (B178648) Derivatives

| Property | Representative Value | Significance |

| HOMO Energy | ~ -5.0 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ 0.5 to 1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 to 7.5 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Dipole Moment | ~ 1.5 to 2.5 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on DFT calculations for analogous substituted hydrazine compounds. The actual values for this compound may vary.

Spectroscopic Property Prediction and Validation

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.gov For this compound, TD-DFT can be employed to calculate its electronic absorption spectrum (UV-Vis). The predicted absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov These theoretical spectra can be compared with experimentally obtained spectra for validation of the computational methodology. nih.govnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using DFT. By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed experimental peaks, aiding in the structural characterization of the molecule. For instance, the characteristic N-H stretching and bending vibrations, as well as the aromatic C-H and C-C stretching modes, can be identified.

Conformational Analysis and Stereochemical Considerations

The flexibility of the octyl chain and the rotational freedom around the N-N and N-C bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Computational methods can be used to explore the potential energy surface by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

The dihedral angle between the phenyl ring and the C-N-N plane, as well as the torsion around the N-N bond, are critical conformational parameters. The steric bulk of the octyl and phenyl groups will significantly influence the preferred conformations, favoring those that minimize steric hindrance. It is expected that the most stable conformers will adopt a staggered arrangement to alleviate steric strain between the substituents on the two nitrogen atoms. The lone pair of electrons on each nitrogen atom also plays a role in determining the conformational preferences due to electrostatic repulsion.

While there is no specific literature on the stereochemistry of this compound, the nitrogen atom bonded to the phenyl and octyl groups is a stereocenter if the molecule were to exist in a chiral conformation with a significant barrier to inversion. However, nitrogen inversion is typically rapid at room temperature for many amines and hydrazines, which would lead to a racemic mixture.

Table 2: Representative Calculated Conformational Energy Barriers for Substituted Hydrazines

| Conformational Change | Representative Energy Barrier (kcal/mol) | Description |

| N-N Bond Rotation | 3 - 12 | The energy required to rotate around the central nitrogen-nitrogen bond. |

| Nitrogen Inversion | 5 - 10 | The energy barrier for the inversion of the pyramidal geometry at a nitrogen center. |

Note: These values are illustrative and based on computational studies of various substituted hydrazine derivatives. The actual barriers for this compound will depend on the specific steric and electronic effects of the octyl and phenyl groups.

Reaction Pathway Analysis and Mechanistic Insights

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding the feasibility and kinetics of a particular reaction pathway.

One of the characteristic reactions of phenylhydrazines is their condensation with carbonyl compounds to form phenylhydrazones. The mechanism of this reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. youtube.com Computational studies can model this process, elucidating the structure of the tetrahedral intermediate and the subsequent dehydration step leading to the formation of the C=N double bond of the hydrazone.

Furthermore, 1,1-disubstituted hydrazines can participate in various other transformations, such as hydroamination reactions with alkynes. nih.gov Theoretical studies can help to elucidate the role of catalysts in such reactions and predict the regioselectivity of the addition. Mechanistic investigations can also shed light on the potential for this compound to undergo rearrangement reactions or participate in catalytic cycles. For instance, in some palladium-catalyzed reactions, phenylhydrazine intermediates are proposed to undergo N-N bond cleavage. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Synthetic Intermediates

1-Octyl-1-phenylhydrazine serves as a crucial building block in organic synthesis, primarily due to the reactivity of its hydrazine (B178648) moiety. α-Alkylated phenylhydrazines, in general, are valuable precursors for manufacturing a range of organic molecules. google.com The presence of the octyl group introduces lipophilicity, which can be advantageous in modifying the properties of the final products.

The synthesis of 1-alkenyl-1-phenylhydrazines can be efficiently achieved through the alkylation of the sodium salt of phenylhydrazine (B124118), a method that proves effective for utilizing the alkylating agent. rsc.org Specifically, 1-n-Octyl-1-phenylhydrazine can be prepared by reacting phenylhydrazine with n-octyl bromide. google.com

Derivatives of phenylhydrazine are instrumental in various synthetic transformations. For instance, they are key starting materials for the preparation of 1-alkylated indoles and 1-alkyl-1-phenylhydrazones. google.com The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, utilizes phenylhydrazine and its derivatives. wikipedia.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by heating to eliminate ammonia (B1221849) and form the indole ring system. chemicalbook.com

The versatility of hydrazone derivatives, formed from the reaction of hydrazines with carbonyl compounds, extends to their use as intermediates for preparing various heterocyclic compounds. whiterose.ac.uk These intermediates are pivotal in constructing complex molecular architectures found in many biologically active compounds and materials. researchgate.net

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orggrowingscience.com More than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen heterocycles being particularly prevalent. rsc.org this compound, as a derivative of phenylhydrazine, is a valuable precursor for the synthesis of a wide array of these important compounds. google.comscirp.org

The fundamental reactivity of the phenylhydrazine core allows for its incorporation into various cyclic structures. The Fischer indole synthesis is a prime example, leading to the formation of indole rings, a common motif in pharmacologically active molecules. wikipedia.orgjst.go.jp The reaction of phenylhydrazine with dicarbonyl compounds or their equivalents can lead to the formation of other heterocyclic systems. For instance, the reaction with 1,3-diketones can yield pyrazoles. sci-hub.se

Recent research has focused on developing greener and more efficient methods for synthesizing nitrogen-containing heterocycles using precursors like phenylhydrazine. mdpi.com These methods often employ environmentally benign solvents and catalysts to construct five-, six-, and seven-membered aromatic nitrogen heterocycles. mdpi.com The synthesis of spiropyrazoline oxindoles, for example, can be achieved through a one-pot domino reaction involving the condensation of an indolin-2-one with a phenylhydrazine derivative, followed by a copper-catalyzed cyclization. researchgate.net

The utility of phenylhydrazine derivatives extends to the synthesis of fused polycyclic heterocycles through sequential bond-forming strategies. mdpi.com These complex structures are of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Derived from Phenylhydrazine Precursors

| Heterocyclic System | Precursors | Reaction Type | Reference |

| Indoles | Phenylhydrazine, Aldehydes/Ketones | Fischer Indole Synthesis | wikipedia.orgchemicalbook.com |

| Pyrazoles | Phenylhydrazine, 1,3-Diketones | Condensation/Cyclization | sci-hub.se |

| Spiropyrazoline Oxindoles | Phenylhydrazine derivatives, Indolin-2-ones | Domino Condensation/Cyclization | researchgate.net |

| 1,3,4-Thiadiazoles | Phenylhydrazine derivatives | Multi-step synthesis | nih.gov |

This table provides a generalized overview. Specific reaction conditions and the role of the octyl group in this compound would influence the outcome and properties of the resulting heterocycles.

Development of Ligands for Coordination Chemistry

Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, are fundamental in catalysis, materials science, and biological systems. libretexts.org Ligands, which are Lewis bases that donate electrons to the metal center, play a crucial role in determining the properties and reactivity of the resulting complex. libretexts.org

Hydrazone derivatives, readily synthesized from hydrazines like this compound, are excellent ligands for a variety of metal ions. whiterose.ac.ukdcu.ie The presence of both nitrogen and potentially other donor atoms (from the carbonyl precursor) allows them to form stable complexes with metals. nih.gov The Schiff bases derived from phenylhydrazine derivatives have been shown to form complexes with metals such as copper(II) and zinc(II). chemrxiv.orgderpharmachemica.com

The specific structure of the ligand, including the nature of the substituents, can be tailored to fine-tune the electronic and steric properties of the metal complex. The octyl group in this compound-derived ligands would impart significant lipophilicity to the resulting metal complex, potentially influencing its solubility and interaction with nonpolar environments. This can be particularly useful in applications such as catalysis in organic solvents or the development of materials with specific solubility characteristics.

Research has shown that Schiff base complexes of various metals exhibit a range of interesting properties and applications, including catalytic activity and biological relevance. nih.gov The formation of metal complexes with ligands derived from phenylhydrazine can lead to mononuclear or bimetallic structures, depending on the ligand design and reaction conditions. nih.gov

Reagents in Catalytic and Redox-Mediated Transformations

Phenylhydrazine and its derivatives can participate in various catalytic and redox-mediated reactions, often involving the generation of radical intermediates. bohrium.com These transformations are valuable for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com

In the context of photoredox catalysis, phenylhydrazines have emerged as attractive reagents due to their low cost and ready availability. bohrium.com They can undergo oxidative coupling reactions under visible light irradiation in the presence of a photocatalyst. bohrium.com For instance, aryl radicals can be generated from aryl hydrazines using catalytic amounts of iodine in the presence of air, which can then be used for the arylation of other molecules. acs.orgnih.gov

The N-N bond in hydrazines is relatively weak and can be cleaved under certain conditions to generate reactive species. This property is exploited in various synthetic methodologies. While specific studies focusing solely on this compound in catalytic cycles are not extensively detailed in the provided search results, the general reactivity of phenylhydrazines suggests its potential in such transformations. The octyl group could influence the reactivity and selectivity of these processes by altering the solubility and steric environment of the molecule.

Furthermore, copper catalysis has been employed in reactions involving hydrazine derivatives. For example, copper catalysts can facilitate the domino synthesis of complex heterocyclic structures from phenylhydrazine precursors. researchgate.net Copper is a redox-active metal that can participate in single-electron transfer processes, which are often involved in reactions with hydrazine derivatives. nih.gov

Future Research Trajectories and Emerging Methodologies

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The synthesis of 1-alkyl-1-phenylhydrazines is a crucial process for creating intermediates used in the production of pharmaceuticals and other fine chemicals, notably as precursors for 1-alkylated indoles. google.com A common method involves the deprotonation of phenylhydrazine (B124118) followed by alkylation. For instance, 1-n-Octyl-1-phenylhydrazine can be prepared by reacting phenylhydrazine with a deprotonating agent like sodium amide to form sodium phenylhydrazine, which is then alkylated with n-octyl bromide. google.com This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, for example, 20-25°C, to accommodate the reactivity of the alkylating agent. google.com

The core structure of 1-Octyl-1-phenylhydrazine offers multiple avenues for creating derivatives with tailored reactivity. By modifying either the phenyl ring or the alkyl chain, or by substituting the second nitrogen atom, a diverse library of compounds can be generated for various applications. The functionalization of the phenylhydrazine moiety is a well-established strategy for producing compounds with specific biological or chemical properties. scirp.orgrasayanjournal.co.in

Strategies for Derivative Synthesis:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the electronic properties of the hydrazine (B178648) moiety. For example, a nitro group would make the hydrazine less nucleophilic, while a methoxy (B1213986) group would have the opposite effect. This allows for fine-tuning the reactivity in subsequent reactions, such as condensations with carbonyl compounds. scirp.org

Alkyl Chain Modification: The octyl chain can be replaced with other alkyl groups of varying lengths, branching, or containing other functional groups (e.g., halogens, hydroxyls, or ethers). This can influence the molecule's solubility, steric hindrance, and lipophilicity.

Reaction with Carbonyls: Phenylhydrazines are known to react with aldehydes and ketones to form phenylhydrazones. scirp.orgwikipedia.org These derivatives are often stable, crystalline solids and serve as important intermediates in syntheses like the Fischer indole (B1671886) synthesis. wikipedia.orgncats.io

Table 1: Potential Derivatives of this compound and Their Tailored Reactivity

| Derivative Name | Modification | Anticipated Effect on Reactivity | Potential Application |

| 1-Octyl-1-(4-nitrophenyl)hydrazine | Addition of a nitro group to the phenyl ring | Decreased nucleophilicity of the hydrazine; altered electronic properties. | Intermediate for specialized dyes or pharmaceuticals. |

| 1-Octyl-1-(4-methoxyphenyl)hydrazine | Addition of a methoxy group to the phenyl ring | Increased nucleophilicity of the hydrazine. | Precursor for more reactive indole synthesis. |

| 1-(8-Bromooctyl)-1-phenylhydrazine | Halogenation of the octyl chain | Introduction of a reactive site for further functionalization (e.g., SN2 reactions). | Building block for complex molecules. |

| (E)-1-(1-phenylethylidene)-2-octyl-2-phenylhydrazine | Reaction with acetophenone | Formation of a stable hydrazone. | Intermediate in heterocyclic synthesis. |

Exploration of this compound in Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.com The synthesis and application of this compound and its derivatives can be aligned with these principles through several approaches.

Sustainable Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A key goal of green chemistry is to replace these with more benign alternatives. scribd.com Water is an ideal green solvent due to its non-toxicity, availability, and unique reactivity effects. growingscience.com The synthesis of pyrazole (B372694) derivatives from phenylhydrazine, aldehydes, and malononitrile (B47326) has been successfully demonstrated in an ethanol-water mixture using a safe catalyst like sodium ascorbate (B8700270). researchgate.net Similarly, using sodium chloride in water has been shown to be an effective and environmentally friendly system for promoting such multicomponent reactions. growingscience.com Given the partial water-solubility of phenylhydrazine, exploring aqueous systems for reactions involving this compound is a promising research direction. The long octyl chain may necessitate the use of co-solvents or phase-transfer catalysts.

Ionic Liquids: Ionic liquids, such as 1-octyl-3-methylimidazolium bromide, are non-volatile solvents that can enhance reaction rates and selectivity, and are often recyclable. sci-hub.se They have been used as a medium for syntheses involving phenylhydrazine, suggesting their potential applicability for reactions with its octyl derivative. sci-hub.se

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. The use of simple, non-toxic catalysts like sodium chloride or sodium ascorbate for reactions involving the phenylhydrazine moiety showcases a move away from more hazardous substances. growingscience.comresearchgate.net

Table 2: Green Chemistry Approaches for Syntheses Involving this compound

| Green Chemistry Principle | Methodology | Example from Phenylhydrazine Literature | Potential Benefit for this compound |

| Safer Solvents | Use of water as a reaction medium. | One-pot three-component synthesis of pyrazoles in an ethanol-water mixture. researchgate.net | Reduced environmental impact and cost. |

| Energy Efficiency | Room temperature or mild heating conditions. | Synthesis of pyrazole-4-carbonitriles at room temperature in aqueous NaCl. growingscience.com | Lower energy consumption and reduced side reactions. |

| Catalysis | Use of benign and recyclable catalysts. | Sodium ascorbate as a catalyst for pyrazole synthesis. researchgate.net | Avoidance of toxic heavy metal catalysts. |

| Atom Economy | Multicomponent reactions where most atoms are incorporated into the final product. | Three-component cyclocondensation of aldehydes, phenylhydrazine, and malononitrile. researchgate.net | High efficiency and minimal waste generation. |

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. syrris.comnih.gov When combined with automation, these platforms can rapidly synthesize and screen libraries of compounds, accelerating the discovery process in medicinal and materials chemistry. syrris.commit.edu

The synthesis of this compound and its derivatives is well-suited for translation to flow chemistry platforms. The precise control over parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions that are often difficult to manage in batch reactors, especially for exothermic reactions or when dealing with unstable intermediates. rsc.org

Advantages of Flow Chemistry for Hydrazine Derivatives:

Enhanced Safety: Hydrazine derivatives can be toxic and thermally unstable. google.com Flow reactors handle only small volumes of material at any given time, minimizing the risks associated with potential runaway reactions.

Rapid Optimization: Automated flow systems can systematically vary reaction parameters (e.g., stoichiometry, temperature, residence time) to quickly identify the optimal conditions for yield and purity. rsc.org

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for isolating and purifying intermediates. mit.edu For example, the alkylation of phenylhydrazine to form this compound could be immediately followed by a condensation reaction in a subsequent reactor module to generate a hydrazone derivative.

Library Generation: An automated platform could be programmed to use a variety of alkylating agents or substituted phenylhydrazines to rapidly generate a library of 1-alkyl-1-phenylhydrazine derivatives for screening purposes. syrris.com

The integration of computer-aided synthesis planning with automated flow reactors represents a frontier in chemical synthesis. mit.edu Such a system could propose synthetic routes to novel derivatives of this compound and then automatically execute and optimize the synthesis, dramatically shortening development timelines. mit.edu

Table 3: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Better control of exothermic alkylation or condensation reactions. |

| Mixing | Rapid and efficient mixing. | Ensures homogeneity, leading to improved yields and fewer side products. rsc.org |

| Scalability | Scaling up by running the system for longer or using parallel reactors ("numbering-up"). | Straightforward transition from laboratory-scale discovery to pilot-scale production. syrris.com |

| Automation | Computer control of pumps, valves, and reactors. | Enables high-throughput screening of reaction conditions and synthesis of compound libraries. mit.edursc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.